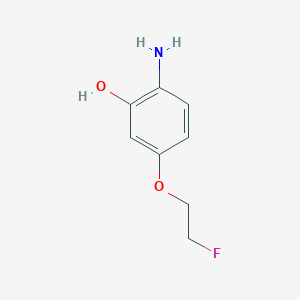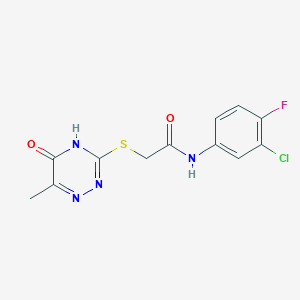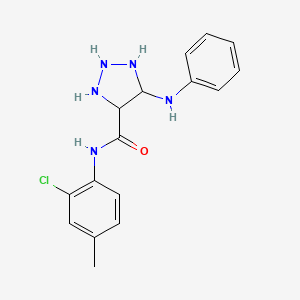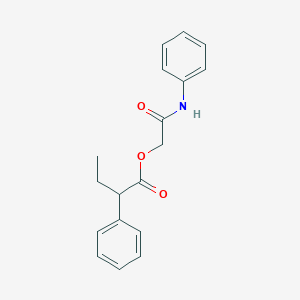
2-Amino-5-(2-fluoroethoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Amino-5-(2-fluoroethoxy)phenol” is a chemical compound that belongs to the class of phenols . Phenols are a diverse class of bioactive secondary metabolites and are of high and significant importance . They can be described as compounds that contain a phenol moiety .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an amino group and a fluoroethoxy group attached to a phenol moiety . The InChI code for this compound is 1S/C8H10FNO2/c9-3-4-12-6-1-2-7 (10)8 (11)5-6/h1-2,5,11H,3-4,10H2 .科学的研究の応用
Catalytic Applications
- Bi(iii)-Catalyzed Aminooxygenation : A study by Li et al. (2020) demonstrates the use of a main group metal, Bi(iii), for catalyzing aminooxygenation of fluorinated propargyl amidines to produce 2-fluoroalkyl imidazole-5-carbaldehydes, where phenol plays a critical role in the reaction (Li et al., 2020).
DNA Research
- B/Z-DNA Transition Study : Solodinin et al. (2019) utilized a fluorinated compound similar to 2-Amino-5-(2-fluoroethoxy)phenol in the study of B/Z-DNA transition. They synthesized 5-Fluoro-2′-deoxycytidine to probe this transition using 19F NMR Spectroscopy, demonstrating the utility of fluorinated phenols in genetic research (Solodinin et al., 2019).
Fluorescence and Photo-Physical Studies
- ESIPT Inspired Fluorescent Derivatives : Padalkar et al. (2011) synthesized novel fluorescent derivatives inspired by Excited State Intramolecular Proton Transfer (ESIPT) using 2-substituted benzimidazole, benzoxazole, and benzothiazole, demonstrating the application of similar compounds in photophysical studies (Padalkar et al., 2011).
Molecular Docking and Antibacterial Studies
- Molecular Docking of Antibacterial Compounds : Vidhya et al. (2020) conducted a study on 2-chloro-5-fluoro phenol, which has structural similarities, using molecular docking methods to investigate its antibacterial properties. This highlights the potential of such compounds in developing antibacterial agents (Vidhya et al., 2020).
Protein-Phenolic Interactions
- Protein–Phenolic Interactions : A review by Ozdal et al. (2013) on protein–phenolic interactions can provide insights into how phenolic compounds like this compound might interact with proteins, affecting their structure and function (Ozdal et al., 2013).
Electrochemical Studies
- Electrochemical Transformations : Amani et al. (2021) explored the electrochemical oxidation of 4-amino phenol in the presence of 2-mercaptobenzimidazoles, offering a perspective on the electrochemical behavior of similar phenolic compounds (Amani et al., 2021).
Safety and Hazards
将来の方向性
Phenolic compounds have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Due to the high potential of phenolic compounds for applications in various industries such as pharmaceutical and food industries, the search for the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .
特性
IUPAC Name |
2-amino-5-(2-fluoroethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2/c9-3-4-12-6-1-2-7(10)8(11)5-6/h1-2,5,11H,3-4,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHXWUOPLZGYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCF)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1699753-43-9 |
Source


|
| Record name | 2-amino-5-(2-fluoroethoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B2537452.png)
![N-(5-Chloro-2-methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2537453.png)

![N-(2-cyanophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2537457.png)
![2-({[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol](/img/structure/B2537460.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2537463.png)


![N'-[(1E)-1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2537466.png)
![N-(4-bromophenyl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2537469.png)
![ethyl 3-carbamoyl-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2537470.png)
![(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2537471.png)
![2-methyl-N-[2-(1-propylbenzimidazol-2-yl)ethyl]propanamide](/img/structure/B2537472.png)
